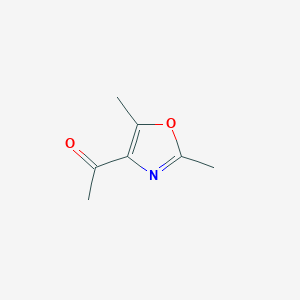
Amide de l'acide thiazole-2-carbothioïque
Vue d'ensemble
Description
Thiazole-2-carbothioic acid amide is a compound with the molecular formula C4H4N2S2 and a molecular weight of 144.22 . It is a yellow solid .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazole ring bears an acidic proton at C-2, due to which thiazole ring becomes highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Applications De Recherche Scientifique
Activité antibactérienne
Les composés à base de thiazole, y compris l'amide de l'acide thiazole-2-carbothioïque, ont montré une activité antibactérienne significative. Par exemple, une étude a révélé que ces composés pouvaient inhiber efficacement la croissance d'E. coli Gram négatif et de S. aureus . Cela en fait des candidats prometteurs pour le développement de nouveaux thérapeutiques antibactériens .
Activité antioxydante
Les composés à base de thiazole ont également démontré des activités antioxydantes puissantes. Ils se sont avérés présenter une meilleure puissance de piégeage des radicaux DPPH par rapport à l'acide ascorbique . Cela suggère qu'ils pourraient être utilisés dans le développement d'agents antioxydants .
Activité antifongique
Certains dérivés du thiazole ont montré une activité antifongique prometteuse contre A. fumigatus résistant aux azoles et les levures multirésistantes, notamment Candida auris . Cela indique leur utilisation potentielle dans le développement d'agents antifongiques ciblant des micro-organismes pathogènes hautement résistants .
Modulation enzymatique
Les composés à base de thiazole ont la capacité de moduler l'activité de nombreuses enzymes impliquées dans le métabolisme . Cette propriété pourrait être exploitée dans le développement de médicaments ciblant des voies métaboliques spécifiques .
Traitement de la maladie de Parkinson
Des composés contenant une fraction 2-amino-thiazole, structurellement similaires au cycle catéchol de la dopamine, ont été utilisés dans le traitement de la maladie de Parkinson . Cela suggère que l'this compound pourrait potentiellement être utilisé dans des applications similaires .
Gestion de la maladie de Lou Gehrig
Le riluzole, un médicament à base d'aminothiazole, a été autorisé pour gérer la maladie de Lou Gehrig . Étant donné les similitudes structurales, l'this compound pourrait potentiellement être exploré pour des applications similaires .
Orientations Futures
Thiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of Thiazole-2-carbothioic acid amide and its derivatives for potential therapeutic applications.
Mécanisme D'action
Target of Action
Thiazole-2-carbothioic acid amide is a biochemical used in proteomics research Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (14422) and its physical form (yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity against multidrug-resistant pathogens .
Action Environment
The conformational properties of thiazole–amino acids, which are related compounds, have been reported to be influenced by the presence of the thiazole ring .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups of the thiazole compound .
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Thiazole-2-carbothioic acid amide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
1,3-thiazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORZTKINJTHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569434 | |
| Record name | 1,3-Thiazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60758-41-0 | |
| Record name | 1,3-Thiazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)






![4-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1601828.png)


